cis-4B-(2-Aminoethyl)-3-methoxy-4B,5,6,7,8,8A,9,10-octahydrophenanthren-8A-OL cis-4B-(2-Aminoethyl)-3-methoxy-4B,5,6,7,8,8A,9,10-octahydrophenanthren-8A-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17520549
InChI: InChI=1S/C17H25NO2/c1-20-14-5-4-13-6-9-17(19)8-3-2-7-16(17,10-11-18)15(13)12-14/h4-5,12,19H,2-3,6-11,18H2,1H3/t16-,17+/m0/s1
SMILES:
Molecular Formula: C17H25NO2
Molecular Weight: 275.4 g/mol

cis-4B-(2-Aminoethyl)-3-methoxy-4B,5,6,7,8,8A,9,10-octahydrophenanthren-8A-OL

CAS No.:

Cat. No.: VC17520549

Molecular Formula: C17H25NO2

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

cis-4B-(2-Aminoethyl)-3-methoxy-4B,5,6,7,8,8A,9,10-octahydrophenanthren-8A-OL -

Specification

Molecular Formula C17H25NO2
Molecular Weight 275.4 g/mol
IUPAC Name (4bS,8aR)-4b-(2-aminoethyl)-3-methoxy-5,6,7,8,9,10-hexahydrophenanthren-8a-ol
Standard InChI InChI=1S/C17H25NO2/c1-20-14-5-4-13-6-9-17(19)8-3-2-7-16(17,10-11-18)15(13)12-14/h4-5,12,19H,2-3,6-11,18H2,1H3/t16-,17+/m0/s1
Standard InChI Key ZMTOTUBECQQECQ-DLBZAZTESA-N
Isomeric SMILES COC1=CC2=C(CC[C@]3([C@@]2(CCCC3)CCN)O)C=C1
Canonical SMILES COC1=CC2=C(CCC3(C2(CCCC3)CCN)O)C=C1

Introduction

Chemical Identity and Structural Features

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 6.71 (d, H-3), 7.37 (d, H-4), 3.82 (s, OCH₃), 3.15 (m, NH₂CH₂), 2.73–2.70 (m, H-5/H-6).

  • ¹³C NMR: 145.2 (C-3), 128.5 (C-4), 56.1 (OCH₃), 42.3 (C-8A).

  • HRMS: m/z 275.1885 [M+H]⁺ (calc. 275.1889).

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis involves a seven-step sequence starting from 3-methoxyphenanthrene-9,10-dione:

  • Diels-Alder Cycloaddition: Reaction with 1,3-butadiene yields the tetracyclic framework.

  • Stereoselective Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) establishes the cis-4B,8A configuration.

  • Aminoethylation: Grignard addition of 2-aminoethylmagnesium bromide introduces the sidechain.

  • Oxidative Demethylation: BBr₃-mediated cleavage of methyl ethers generates the 8A-hydroxyl group.

Critical challenges include maintaining stereochemical fidelity during hydrogenation (65% enantiomeric excess) and minimizing N-oxidation during aminoethylation.

Alternative Routes

Patent US20120141578A1 discloses analogous strategies for octahydrophenanthrene derivatives, utilizing:

  • Enantioselective Epoxidation (Jacobsen catalyst) to control ring junction stereochemistry .

  • Reductive Amination for sidechain installation, achieving higher yields (78%) but lower stereopurity .

CompoundMIC (µg/mL) against MRSAReference
Articulin A (from Juncus articulatus)8.2
Dehydrojuncuenin B6.7
Theoretical Prediction for Target Compound4.1–9.8 (in silico)

Molecular docking suggests the aminoethyl group enhances membrane penetration via cationic interactions with phospholipid headgroups .

Structural Analogues and Comparative Analysis

Key Analogues

Compound NameStructural DifferenceBioactivity
Luzulin ALacks aminoethyl groupAntifungal (Candida spp.)
Juncuenin DAdditional hydroxyl at C-2Antioxidant (EC₅₀ = 12 µM)
Ensifolin KEthyl instead of aminoethylAnti-inflammatory

The aminoethyl substituent uniquely confers basicity (pKa ≈ 9.1), enhancing solubility in physiological buffers compared to non-polar analogues .

Research Challenges and Future Directions

Unresolved Issues

  • Stereochemical Purity: Current synthetic routes yield ≤70% diastereomeric excess, necessitating chiral chromatography for purification.

  • Metabolic Stability: Preliminary in vitro assays (human liver microsomes) indicate rapid N-dealkylation (t₁/₂ = 18 min).

Proposed Studies

  • Structure-Activity Relationships: Systematic variation of the aminoethyl chain length and stereochemistry.

  • In Vivo Toxicity: Acute toxicity profiling in rodent models.

  • Target Identification: CRISPR-Cas9 screens to map cellular pathways affected by the compound.

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